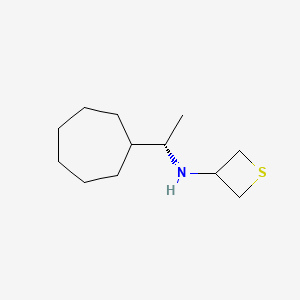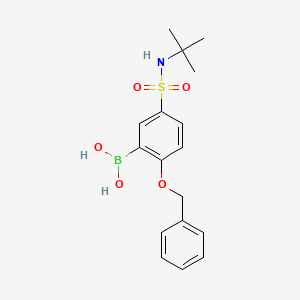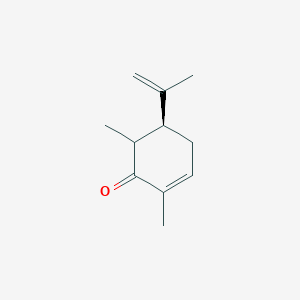
2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2,6-DIMETHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-ONE, also known as carvone, is a naturally occurring monoterpene ketone. It is found in many essential oils, most notably in spearmint and caraway. Carvone has a characteristic minty aroma and is widely used in the flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrially, carvone is produced by the fractional distillation of essential oils, particularly from caraway and dill. The essential oil is first extracted through steam distillation, and then carvone is isolated through fractional distillation due to its distinct boiling point.
Analyse Chemischer Reaktionen
Types of Reactions
Carvone undergoes various chemical reactions, including:
Oxidation: Carvone can be oxidized to produce carvonic acid.
Reduction: It can be reduced to dihydrocarvone using reducing agents like sodium borohydride.
Substitution: Carvone can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carvonic acid.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material in asymmetric synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries for its minty aroma.
Wirkmechanismus
Carvone exerts its effects through various molecular mechanisms. It interacts with cellular membranes, altering their permeability and disrupting cellular processes. In biological systems, carvone has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. Additionally, carvone’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Carvone is structurally similar to other monoterpenes such as limonene and menthol. it is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Limonene: A precursor to carvone, lacks the ketone group.
Menthol: A related monoterpene with a hydroxyl group instead of a ketone.
Carvone’s unique combination of a ketone functional group and a chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
158930-44-0 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(5S)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5,9-10H,1,6H2,2-4H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
HDVXRNIZHQRLBD-QVDQXJPCSA-N |
Isomerische SMILES |
CC1[C@H](CC=C(C1=O)C)C(=C)C |
Kanonische SMILES |
CC1C(CC=C(C1=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
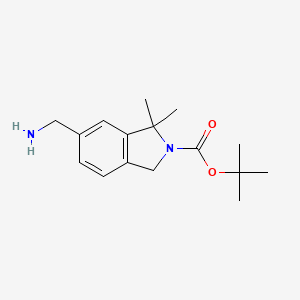
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
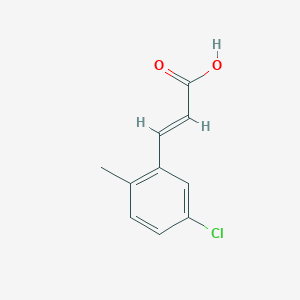
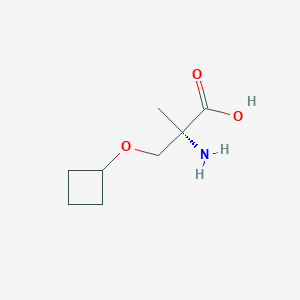
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
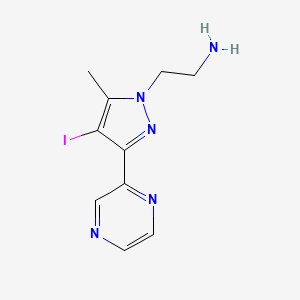
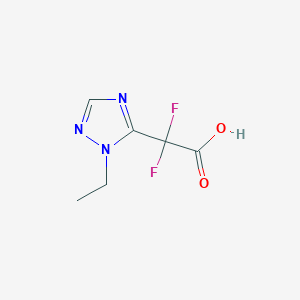
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)

